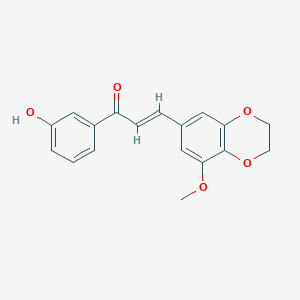

(2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Descripción

(2E)-1-(3-Hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The compound features a 3-hydroxyphenyl group at the C1 position and an 8-methoxy-substituted 1,4-benzodioxin moiety at the C3 position.

Propiedades

IUPAC Name |

(E)-1-(3-hydroxyphenyl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-21-16-9-12(10-17-18(16)23-8-7-22-17)5-6-15(20)13-3-2-4-14(19)11-13/h2-6,9-11,19H,7-8H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGIIJBYNSBRMX-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C=CC(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCCO2)/C=C/C(=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2E)-1-(3-hydroxyphenyl)-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one, also known as a derivative of benzodioxin and chalcone, has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

The compound features a conjugated system that enhances its reactivity and biological activity. The presence of the 3-hydroxyphenyl group and the methoxybenzodioxin moiety are pivotal for its pharmacological effects.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that it effectively increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro, suggesting a protective effect against oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Caspase Activation : The compound upregulates caspases (caspase-3, -7), leading to programmed cell death.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Inhibition of Metastasis : The compound has been reported to decrease the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it reduced edema and inflammatory cell infiltration .

The biological activities are attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Gene Expression Regulation : It influences the expression of genes associated with apoptosis and cell survival .

Study 1: Antioxidant Efficacy

In a laboratory study involving human liver cells (HepG2), treatment with varying concentrations of the compound resulted in a dose-dependent increase in SOD activity. The IC50 value for antioxidant activity was determined to be approximately 15 µM.

| Concentration (µM) | SOD Activity (%) |

|---|---|

| 0 | 100 |

| 5 | 120 |

| 10 | 150 |

| 15 | 180 |

Study 2: Anticancer Activity

A study assessed the anticancer effects on breast cancer cells (MCF-7). The compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase-3 activity.

| Concentration (µM) | Caspase-3 Activity (Fold Increase) |

|---|---|

| 0 | 1 |

| 5 | 2 |

| 10 | 4 |

| 20 | 8 |

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Chalcone Derivatives

*Calculated based on molecular formula C₁₇H₁₄O₅.

Key Observations :

- The target compound uniquely combines a 3-hydroxyphenyl group with an 8-methoxy-benzodioxin moiety, balancing hydrophilicity (via hydroxyl) and membrane permeability (via methoxy-benzodioxin) .

- Quinoline-containing analogs (e.g., ) exhibit higher molecular weights and enhanced lipophilicity due to chloro and methyl groups, which may favor blood-brain barrier penetration.

- Methoxymethoxy-substituted chalcones (e.g., ) demonstrate superior metabolic stability but reduced solubility compared to hydroxylated derivatives.

Key Observations :

Key Observations :

- The target compound’s 3-hydroxyphenyl group may enhance antioxidant activity via radical scavenging, similar to other phenolic chalcones .

- Quinoline-containing analogs () show potent antimalarial activity, likely due to interactions with heme in Plasmodium parasites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.